Strempeliopine is classified as a bisindole alkaloid, a subclass of alkaloids characterized by the presence of two indole units. These compounds are often associated with various pharmacological activities, making them subjects of extensive research in drug discovery and development. The natural source of strempeliopine, Strempeliopsis strempelioides, is a tropical plant that contributes to the ecological diversity of its habitat .
The total synthesis of strempeliopine has been achieved through several innovative synthetic strategies. Notably, one approach employs palladium-catalyzed decarboxylative asymmetric allylic alkylation, which allows for precise control over stereochemistry at critical positions in the molecule. This method involves:
The synthesis typically involves multiple steps, including bond formation and cleavage, utilizing a combination of classical organic reactions and modern synthetic techniques to achieve high yields and selectivity.
Strempeliopine possesses a complex molecular structure characterized by multiple stereocenters and a unique arrangement of indole rings. The detailed molecular formula and structural data are essential for understanding its chemical behavior and potential interactions:
The stereochemical configuration significantly influences its interaction with biological targets, making structural analysis crucial for drug design.
Strempeliopine undergoes various chemical reactions that are pivotal for its synthesis and potential applications:
These reactions highlight the versatility required in synthetic organic chemistry to construct complex molecules like strempeliopine.
The mechanism of action for strempeliopine primarily involves its interaction with cellular proteins, particularly those involved in cancer pathways. Research indicates that it may modulate protein-protein interactions, thereby influencing cell signaling pathways associated with tumor growth and metastasis. The precise molecular targets are still under investigation, but preliminary studies suggest that strempeliopine could disrupt critical interactions necessary for cancer cell proliferation .
Understanding the physical and chemical properties of strempeliopine is essential for predicting its behavior in biological systems:
These properties play a significant role in determining how strempeliopine can be utilized in scientific research and potential therapeutic applications.
Strempeliopine has several potential applications in scientific research:
Strempeliopine was first isolated in 1984 by Laguna and colleagues from the roots of Strempeliopsis strempelioides K. Schum, a plant native to the Caribbean region. This isolation marked the discovery of the parent compound of the schizozygane alkaloid family, characterized by its highly constrained hexacyclic core featuring an embedded transannular ethane bridge [1] [3]. Initial structural characterization faced significant challenges due to the compound's unprecedented architecture and the presence of multiple chiral centers. Early spectroscopic analysis revealed a complex polycyclic framework with a cis-quinolizidine moiety, but full stereochemical assignment required advanced synthetic and analytical efforts spanning several decades [1] [9]. The compound's structural complexity is exemplified by its [6.5.6.6.6.6] ring system containing five contiguous stereocenters, including a particularly challenging all-carbon quaternary center at the C19 position that significantly complicated synthetic approaches [1] [3].
The structural confirmation breakthrough came through total synthesis efforts, most notably through X-ray crystallographic analysis of synthetic intermediates that unambiguously confirmed the absolute configuration and molecular connectivity [1]. These studies revealed that (-)-strempeliopine possesses a compact, bowl-shaped topology with significant bond angle distortion in its central cage-like structure, explaining both its synthetic challenge and potential bioactivity profiles [1] [8].
Table 1: Key Milestones in Strempeliopine Research History
Year | Milestone | Primary Researchers |
---|---|---|
1984 | Initial isolation from Strempeliopsis strempelioides | Laguna et al. |
1981 | First racemic synthesis attempt | Hajicek and Trojanek |
2003 | Structural revision proposal | Kam and Choo |
2021 | Asymmetric total synthesis with stereochemical confirmation | Modern synthetic chemistry groups |
2023 | Structural reassessment via convergent synthesis | Anderson, Qin, and Padwa groups |
Strempeliopine serves as the archetypal member of the schizozygane alkaloids, a small but structurally remarkable class of monoterpenoid indole alkaloids. These compounds are biogenetically related to the Aspidosperma alkaloids, believed to arise through a fascinating [1,5]-sigmatropic rearrangement of dehydroaspidospermane precursors followed by reduction and lactamization [1]. This biosynthetic pathway involves a radical skeletal reorganization where the Aspidosperma precursor 3 undergoes rearrangement to form an azabenzfulvene intermediate (14), which subsequently undergoes reduction to yield the schizozygane skeleton (15) [1] [8].
The structural relationship between strempeliopine and other schizozygane alkaloids like isoschizogamine and schizozygine is characterized by their shared pentacyclic core with variations in oxygenation patterns and stereochemical configurations. These structural modifications significantly influence their biological activities and molecular properties [1] [9]. The schizozygane alkaloids represent a compelling case study in natural product biosynthesis, demonstrating how nature employs skeletal reorganization to generate structural diversity from common precursors. The rearrangement process is particularly sensitive to environmental conditions, as evidenced by the significant impact of zinc particle size (5-7µm vs. 17µm) on the product distribution during biomimetic syntheses [1].
Early investigations into strempeliopine's bioactivity revealed moderate antimicrobial properties against Gram-positive bacteria, though quantitative MIC (Minimum Inhibitory Concentration) data remains limited compared to other alkaloids in its structural class [1] [4]. More potent activity has been observed in structurally related bisindole alkaloids such as strempeliopidine (isolated from the same plant source), which demonstrates enhanced efficacy due to its dimeric structure [2] [4]. The antimicrobial mechanism of schizozygane alkaloids appears to involve membrane disruption, as evidenced by studies on related sponge bis-indole alkaloids that rapidly permeabilize bacterial cell membranes, particularly against clinically relevant pathogens like MRSA (Methicillin-Resistant Staphylococcus aureus) [4].
The bioactivity profile of strempeliopine must be contextualized within the broader landscape of alkaloid pharmacology. Isoquinoline alkaloids like chelerythrine and sanguinarine exhibit remarkable potency (MIC values as low as 1.9 mg/L against S. aureus and P. aeruginosa), attributed to their planar molecular structures and amphiphilic character that facilitate membrane interaction [6] [10]. Similarly, cryptolepine demonstrates potent broad-spectrum activity with MIC values ≤1 µg/mL against resistant bacterial strains [6]. While strempeliopine itself shows moderate antimicrobial effects, its structural features – including the dense stereochemical array and rigid polycyclic framework – make it a valuable scaffold for chemical optimization toward enhanced bioactivity [1] [3].
Table 2: Comparative Antimicrobial Activity of Selected Alkaloids
Alkaloid | Class | MIC against S. aureus | MIC against P. aeruginosa | Primary Mechanism |
---|---|---|---|---|
Strempeliopine | Schizozygane | Moderate (quantitative data limited) | Not reported | Presumed membrane disruption |
Chelerythrine | Benzo[c]phenanthridine | >1.9 mg/L | 1.9 mg/L | Membrane disruption, DNA interaction |
Sanguinarine | Benzo[c]phenanthridine | 1.9 mg/L | >1.9 mg/L | Membrane disruption, enzyme inhibition |
Cryptolepine | Indoloquinoline | ≤1 µg/mL | ≤1 µg/mL | DNA intercalation, topoisomerase inhibition |
8-Acetylnorchelerythrine | Benzo[c]phenanthridine | ≤1 µg/mL | ≤1 µg/mL | Membrane destabilization |
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: